Ingenol-20-isobutyrate
Description
Overview of Ingenane (B1209409) Diterpenoids as Biologically Active Natural Products
Ingenane diterpenoids are a class of tetracyclic natural products characterized by a unique and highly strained "inside-outside" or transannular-fused ring system. tcichemicals.com First isolated in 1968, these compounds are predominantly found in plants of the Euphorbia family, which has a long history in traditional medicine for treating various ailments, including skin conditions. nih.govtermedia.pl
The biological activities of ingenane diterpenoids are diverse and potent, encompassing anti-inflammatory, antiviral, and anticancer properties. nih.govmdpi.comresearchgate.net For instance, research has demonstrated that certain ingenane diterpenoids exhibit significant inhibitory activity against nitric oxide production and can down-regulate the expression of inflammatory mediators like COX-2 and IL-6. nih.gov Furthermore, studies have highlighted their potential as anti-HIV agents, with some derivatives showing potent activity at nanomolar concentrations. acs.org This broad spectrum of bioactivity has made the ingenane class a focal point of natural product-based drug discovery. mdpi.comresearchgate.net
Significance of the Ingenol (B1671944) Core Structure in Contemporary Drug Discovery Research
The ingenol core structure is the foundational scaffold of the ingenane diterpenoids. Its complex and sterically demanding architecture, featuring a bridged seven-membered ring system, has made it a challenging and attractive target for total synthesis by organic chemists. tcichemicals.comcapes.gov.brnih.gov The successful synthesis of ingenol is a significant achievement, providing a platform for the creation of novel analogs with potentially enhanced therapeutic properties. capes.gov.bracs.org
The primary biological target for many ingenol derivatives is Protein Kinase C (PKC), a family of enzymes crucial for regulating various cellular processes. tcichemicals.comnih.gov While ingenol itself has a relatively weak affinity for PKC, its esters, known as ingenol esters, can be potent activators of specific PKC isozymes. tcichemicals.comdrugbank.com This modulation of PKC signaling pathways is believed to be the mechanism behind many of the observed biological effects, including anticancer activity. tcichemicals.comresearchgate.net The ability to modify the ingenol core at various positions, particularly through esterification, allows for the fine-tuning of biological activity, making it a valuable scaffold in modern drug discovery. researchgate.netresearchgate.net
One notable example of the therapeutic application of an ingenol ester is ingenol mebutate (also known as ingenol-3-angelate), which was approved for the topical treatment of actinic keratosis, a precancerous skin condition. nih.govdrugbank.comresearchgate.net The development of this drug from a natural product highlights the pharmaceutical potential residing within the ingenol scaffold. nih.govnih.gov
Historical Context of Ingenol-20-isobutyrate within Ingenol Ester Investigations
The investigation of ingenol esters dates back to the study of irritant and pro-inflammatory compounds from the latex of Euphorbia species. Early research focused on identifying the active principles responsible for the plants' biological effects. This led to the isolation and characterization of numerous ingenol derivatives with various ester groups at different positions on the ingenol core.
Within this context, compounds like 12, 20-Dideoxyphorbol-13-isobutyrate have been identified from Euphorbia species. mdpi.com While distinct from this compound, the identification of isobutyrate esters on related diterpenoid skeletons like the phorbols pointed towards the natural occurrence of this type of acyl group. The systematic investigation of different Euphorbia species and the analysis of their chemical constituents using advanced analytical techniques like UPLC-ESI/MS have been crucial in identifying a wide array of diterpenoids, including various ingenol esters. ekb.eg These investigations have built a library of naturally occurring and semi-synthetic ingenol derivatives, each with a unique profile of biological activity, contributing to a deeper understanding of the structure-activity relationships within this potent class of natural products. researchgate.net
Data Tables
Table 1: Key Ingenane Diterpenoids and Their Significance
| Compound Name | Source/Origin | Key Biological Activity/Significance | Reference(s) |
| Ingenol | Euphorbia species | Core structure of the ingenane class; synthetic target. tcichemicals.com | tcichemicals.comnih.govcapes.gov.br |
| Ingenol Mebutate (Ingenol-3-angelate) | Euphorbia peplus | Approved for topical treatment of actinic keratosis; PKC activator. drugbank.comresearchgate.net | nih.govdrugbank.comresearchgate.net |
| Ingenol-3,20-dibenzoate | Semi-synthetic | Potent PKC modulator used in research. researchgate.net | researchgate.net |
| Ingenol-3-hexanoate | Semi-synthetic | Investigated for cytotoxic properties against cancer cell lines. researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74690-91-8 |
|---|---|
Molecular Formula |
C24H34O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(4R,5S,6S,9R,10R,12R,14S)-4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C24H34O6/c1-11(2)21(28)30-10-14-8-15-17-16(22(17,5)6)7-13(4)23(20(15)27)9-12(3)18(25)24(23,29)19(14)26/h8-9,11,13,15-19,25-26,29H,7,10H2,1-6H3/t13-,15+,16+,17-,18+,19-,23?,24-/m0/s1 |
InChI Key |
XLAPKZMXOAISFW-MGMYKFMNSA-N |
SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)COC(=O)C(C)C |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H](C2(C)C)[C@H]3C=C([C@@H]([C@@]4(C1(C3=O)C=C([C@H]4O)C)O)O)COC(=O)C(C)C |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)COC(=O)C(C)C |
Synonyms |
20-O-isobutyrylingenol ingenol-20-isobutyrate Propanoic acid, 2-methyl-, (1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-4-yl)methyl ester, (1aR-(1aalpha,2alpha,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- |
Origin of Product |
United States |
Phytochemical and Biosynthetic Investigations of Ingenol 20 Isobutyrate Precursors
Natural Occurrence and Isolation Methodologies for Ingenol (B1671944) Diterpenoids
Euphorbia Species as Primary Botanical Sources of Ingenol Analogues
Ingenol and its various ester derivatives, including the precursors to ingenol-20-isobutyrate, are predominantly found in plants belonging to the genus Euphorbia, one of the largest genera of flowering plants. researchgate.net This genus, part of the Euphorbiaceae family, encompasses a vast number of species, many of which are known for producing a diverse array of diterpenoids. scispace.comnih.gov These compounds are often located in the latex of the plants. u-szeged.hu
Historically, various Euphorbia species have been utilized in traditional medicine for a range of ailments. researchgate.netdntb.gov.ua Modern phytochemical investigations have identified numerous species as rich sources of ingenol analogues. For instance, Euphorbia peplus is a well-known source of ingenol mebutate (ingenol-3-angelate), a compound that has been approved for the topical treatment of actinic keratosis. pnas.orgnih.gov Other species such as Euphorbia lathyris, Euphorbia ingens, and Euphorbia tirucalli are also recognized for their ingenol content. u-szeged.hupnas.orgplos.org The concentration and specific types of ingenol esters can vary significantly between different Euphorbia species and even between different tissues of the same plant. researchgate.netresearchgate.net
Research has been conducted to screen various Euphorbia species to identify those with the highest concentrations of ingenol and its derivatives, which are crucial for both research and potential industrial production. researchgate.netresearchgate.net For example, a study analyzing 61 plant species found the highest free ingenol content in a variation of E. tithymaloides. researchgate.net Other promising species identified include E. milii, E. ammak, and E. trigona. researchgate.net The presence of these compounds is not entirely exclusive to Euphorbia, as trace amounts have been detected in other genera of the Euphorbiaceae family, such as Jatropha, Acalypha, Codiaeum, and Excoecaria. researchgate.net
The following table provides a summary of some Euphorbia species known to contain ingenol and its analogues:
| Species | Common Name | Notable Ingenol Analogues | Reference(s) |
| Euphorbia peplus | Petty Spurge, Radium Weed | Ingenol mebutate (Ingenol-3-angelate) | pnas.orgnih.gov |
| Euphorbia lathyris | Caper Spurge | Ingenol | u-szeged.hupnas.org |
| Euphorbia ingens | Candelabra Tree | Ingenol | pnas.orgplos.org |
| Euphorbia tirucalli | Pencil Cactus, Milk Bush | Ingenol | u-szeged.huplos.org |
| Euphorbia milii | Crown of Thorns | Ingenol esters | researchgate.net |
| Euphorbia trigona | African Milk Tree | Ingenol esters | researchgate.netdntb.gov.ua |
| Euphorbia kansui | Kansui | Ingenol esters | mdpi.comnih.gov |
| Euphorbia myrsinites | Myrtle Spurge | Ingenol | researchgate.net |
| Euphorbia royleana | Royle's Spurge | Ingenol esters | drugscreen.org.cn |
Advanced Extraction and Purification Techniques for Ingenol and its Esters in Research Settings
The isolation of ingenol and its esters from plant material is a multi-step process that requires careful optimization to achieve high purity and yield. These compounds are lipophilic and typically extracted from the plant biomass using organic solvents such as methanol, ethanol, or acetone. scispace.come-bookshelf.de
A general extraction and purification protocol involves the following steps:
Extraction: The dried and powdered plant material (e.g., roots, stems, seeds) is macerated or refluxed with an organic solvent. scispace.comgoogle.com
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Common solvent systems include hexane/water-methanol or chloroform/water. e-bookshelf.de This step is crucial for removing highly nonpolar compounds like fats and chlorophyll.
Chromatography: The resulting fraction containing the ingenol esters is further purified using various chromatographic techniques. Gravity column chromatography using silica (B1680970) gel or Sephadex is often employed for initial separation. e-bookshelf.degoogle.com
High-Performance Liquid Chromatography (HPLC): For final purification and to separate closely related ingenol esters, HPLC is indispensable. e-bookshelf.de Reversed-phase HPLC is a commonly used mode for this purpose. nih.gov
Due to the potential for acyl migration (rearrangement of ester groups) during separation on solid supports like silica gel, techniques that minimize this risk, such as droplet counter-current chromatography, were historically used. e-bookshelf.de Modern methods often employ advanced techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) for both quantitative analysis and identification of ingenol derivatives in plant extracts. researchgate.net
Elucidation of the Ingenol Biosynthetic Pathway
The biosynthesis of the ingenane (B1209409) skeleton is a complex process that has been a subject of intense research. Understanding this pathway is not only of fundamental scientific interest but also opens up possibilities for biotechnological production of these valuable compounds. pnas.org
Identification of Precursor Compounds and Key Enzymatic Transformations
The biosynthesis of ingenol and its esters begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). nih.gov The pathway to the ingenane core involves a series of intricate cyclization and oxidation reactions.
A key intermediate in the formation of many macrocyclic diterpenoids found in Euphorbia is casbene (B1241624) . pnas.orgnih.gov The conversion of GGPP to casbene is catalyzed by the enzyme casbene synthase . researchgate.net Subsequent enzymatic transformations modify the casbene scaffold.
Research has identified several key enzymes involved in the pathway leading from casbene to intermediates of the ingenane family:
Cytochrome P450 monooxygenases (CYPs): These enzymes play a crucial role in the regio-specific oxidation of the casbene molecule. For example, in Euphorbia lathyris, CYP71D445 and CYP726A27 have been shown to catalyze the 9-oxidation and 5-oxidation of casbene, respectively. pnas.org
Alcohol dehydrogenases (ADHs): An alcohol dehydrogenase, ADH1, also from E. lathyris, has been found to catalyze the dehydrogenation of hydroxyl groups on the oxidized casbene intermediate, leading to a nonconventional cyclization and the formation of jolkinol C . pnas.org
Jolkinol C, a lathyrane diterpenoid, is considered a probable key intermediate in the biosynthesis of ingenol. pnas.orgpnas.org The proposed pathway suggests that further oxidations and rearrangements of jolkinol C lead to the formation of the ingenane skeleton. pnas.org
The following table summarizes the key precursors and enzymes in the early stages of ingenol biosynthesis:
| Precursor/Intermediate | Enzyme(s) | Product | Reference(s) |
| Geranylgeranyl pyrophosphate (GGPP) | Casbene synthase | Casbene | researchgate.net |
| Casbene | CYP71D445, CYP726A27 | Oxidized casbene derivatives | pnas.org |
| Oxidized casbene derivatives | Alcohol dehydrogenase (ADH1) | Jolkinol C | pnas.org |
Application of Genetic and Molecular Biology Approaches in Biosynthesis Research
Modern molecular biology techniques have been instrumental in deciphering the ingenol biosynthetic pathway. Transcriptomic analysis of Euphorbia species, particularly of tissues where ingenol derivatives accumulate, has been a powerful tool for gene discovery. pnas.orgresearchgate.net By comparing the gene expression profiles of different tissues, researchers can identify candidate genes encoding the enzymes involved in the pathway. pnas.org
Heterologous expression of these candidate genes in host organisms like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae) allows for the functional characterization of the encoded enzymes. pnas.orgresearchgate.net This approach involves introducing the genes into the host and then analyzing the metabolites produced to determine the function of the enzyme.
Another important technique is virus-induced gene silencing (VIGS) . pnas.orgresearchgate.net VIGS allows for the targeted downregulation of specific genes in the plant. By silencing a candidate gene and observing a decrease in the production of a particular compound, researchers can confirm the gene's role in the biosynthetic pathway. researchgate.net For example, silencing the casbene synthase gene in E. lathyris led to a significant reduction in ingenol formation, confirming its essential role. researchgate.netresearchgate.net
These genetic and molecular biology approaches have not only helped to elucidate the biosynthetic pathway but are also paving the way for metabolic engineering and synthetic biology approaches to produce ingenol and its derivatives in microbial or plant-based systems, potentially offering a more sustainable and efficient supply than extraction from natural sources. pnas.orgresearchgate.net
Synthetic and Semisynthetic Strategies for Ingenol 20 Isobutyrate and Its Analogues
Total Synthesis Approaches to the Ingenol (B1671944) Core
The total synthesis of ingenol is a formidable challenge for organic chemists due to its complex and highly strained structure. pitt.edunih.gov The successful completion of its synthesis is a landmark achievement, providing a potential alternative to isolation from natural sources and enabling the creation of novel analogues. sogang.ac.kr
The synthesis of the ingenol core is marked by several fundamental chemical hurdles. A key approach has been a "two-phase" strategy, which loosely mimics the natural biosynthetic pathway, dividing the synthesis into a "cyclase phase" to construct the carbon framework and an "oxidase phase" to install the oxygen-based functional groups. sogang.ac.kracs.orgnih.gov
Key challenges in the total synthesis of the ingenol core are summarized below:
| Challenge | Description | References |
| Strained Ring System | Construction of the "inside-outside" bicyclo[4.4.1]undecane skeleton, which is significantly strained compared to more common configurations. | pitt.edusogang.ac.kru-tokyo.ac.jp |
| Stereochemistry | Achieving precise control over the multiple stereocenters within the densely functionalized core. | pitt.edunih.gov |
| Strategic Bond Formations | The use of complex reactions like ring-closing olefin metathesis or Pauson-Khand reactions to form the core structure. | nih.govacs.org |
| Long Synthetic Route | Early total syntheses were lengthy, limiting their practical application for large-scale production. | researchgate.net |
| Scalability | A more recent 14-step synthesis starting from the inexpensive monoterpene (+)-3-carene was developed to be concise enough to make chemical production more feasible. | sogang.ac.krnih.govresearchgate.net |
One successful total synthesis utilized a pivotal vinylogous pinacol (B44631) rearrangement to establish the in,out-bicyclic system. sogang.ac.kr Another approach employed ring-closing olefin metathesis to construct the strained tetracyclic skeleton. nih.gov These advanced methodologies underscore the complexity of recreating the ingenol structure from the ground up.
Semisynthesis of Ingenol Esters from Naturally Derived Ingenol
Given the difficulties of total synthesis, semisynthesis starting from ingenol isolated from plants of the Euphorbia genus, such as Euphorbia lathyris or Euphorbia peplus, remains a critical and more practical route for producing ingenol esters. sogang.ac.krresearchgate.netresearchgate.net This approach leverages the readily available complex core and focuses on the chemical challenge of selectively modifying the hydroxyl groups.
The ingenol molecule has several hydroxyl (-OH) groups, primarily at the C-3, C-5, and C-20 positions, that can be esterified. acs.org Achieving regioselectivity—the ability to react at only one specific position—is crucial for synthesizing specific esters like ingenol-20-isobutyrate or the clinically relevant ingenol-3-angelate (ingenol mebutate). researchgate.net
A significant challenge is that direct esterification can lead to a mixture of products, with the C-20 ester sometimes being the major product when the C-3 ester is desired. google.com To overcome this, chemists have developed several techniques:
Protecting Groups: A common strategy involves selectively protecting certain hydroxyl groups to prevent them from reacting. For instance, the C-5 and C-20 diol can be reacted with a protecting agent to form an acetonide. acs.org This leaves the C-3 hydroxyl group as the only one available for esterification. The protecting group is then removed in a final step to yield the desired C-3 ester. acs.org
Controlled Reaction Conditions: Modifying reaction conditions, such as the sequential addition of the acylating agent (e.g., angelic anhydride), can influence the ratio of C-3 to C-20 ester products. google.com
Enzymatic Transformations: Enzymes can be used as catalysts to perform highly selective esterification reactions. google.com
These methods are essential for controlling the outcome of the synthesis and producing a single, desired ingenol ester in high yield. researchgate.net
The synthesis of analogues of ingenol esters is vital for investigating structure-activity relationships (SAR), which helps in understanding how the molecule's shape and functional groups relate to its biological activity. nih.gov By creating a series of related compounds, researchers can identify the key features necessary for activity and develop new derivatives with improved properties, such as enhanced stability. nih.govresearchgate.net
A number of ingenol derivatives have been prepared by chemical synthesis from ingenol to explore these relationships. nih.gov Modifications have been made to various parts of the ingenol scaffold to identify the prerequisites for biological activity. nih.gov For example, studies have shown that the hydroxyl groups at the C-4 and C-5 positions are required for the activity of ingenol mebutate. acs.org The ester group at the C-3 position has been shown to be a site where various modifications can be made, leading to new analogues with comparable in vitro properties. nih.govresearchgate.net
| Analogue Type | Position of Modification | Purpose of Synthesis | References |
| Ingenol 3-acylates | C-3 | To investigate how different ester groups at this position affect potency and stability. | nih.gov |
| Ingenol 3-benzoates | C-3 | To explore the effects of aromatic esters on chemical stability and biological activity, including PKCδ activation. | researchgate.net |
| Derivatives with modified scaffolds | Various | To identify which parts of the core ingenol structure are essential for its biological effects. | nih.gov |
These synthetic efforts have identified key features for potent and more stable ingenol derivatives, providing valuable insights for the design of new therapeutic agents. nih.gov
Mechanistic Dissection of Ingenol 20 Isobutyrate Analogues Biological Activity
Modulation of Protein Kinase C (PKC) Isoforms by Ingenol (B1671944) Derivatives
Ingenol derivatives represent a class of compounds that exert significant biological effects through the modulation of Protein Kinase C (PKC) isoforms. These enzymes are critical mediators of various cellular signaling pathways, and their activation by ingenol analogues triggers a cascade of downstream events.
Direct Binding and Activation of PKC, with Emphasis on PKCδ
Ingenol derivatives are known to directly bind to and activate members of the PKC family. mdpi.com Among the various isoforms, PKCδ has been identified as a key target. For instance, the ingenol derivative PEP005 (ingenol-3-angelate) has been shown to induce the activation of PKCδ. nih.gov This activation is associated with the translocation of PKCδ from the cytosol to various cellular membranes, including the nucleus, a critical step for its functional activity. mdpi.comnih.gov
Further studies have demonstrated that highly active ingenol derivatives, such as Ing M, Ing 3-R, and Ing 3-X, lead to a significant increase in the phosphorylation of several PKC isoforms, including PKCδ. nih.govresearchgate.net Another ingenol ester, IngB, has also been found to reactivate latent HIV through the activation of PKCδ–NF-κB signaling, where it upregulates the expression of both PKCδ and NF-κB. nih.gov The interaction between ingenol analogues and PKCδ underscores the importance of this specific isoform in mediating the biological activities of these compounds.
| Compound | Effect on PKCδ | Reference |
| PEP005 (ingenol-3-angelate) | Induces activation and translocation from cytosol to nucleus and other cellular membranes. | mdpi.comnih.gov |
| Ing M, Ing 3-R, Ing 3-X | Significantly increase phosphorylation. | nih.govresearchgate.net |
| IngB | Activates PKCδ–NF-κB signaling by up-regulating expression. | nih.gov |
Characterization of Differential PKC Activation Patterns by Ingenol Analogues
Different ingenol analogues can exhibit distinct patterns of PKC isoform activation. While some derivatives show broad activity, others may have a more selective profile. For example, PEP005 is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. mdpi.com
In contrast, studies comparing a range of ingenol derivatives have revealed differences in their ability to induce PKC isoform phosphorylation. Highly active ingenols, including Ing M, Ing 3-R, and Ing 3-X, were found to significantly induce the phosphorylation of PKCβ, PKCδ, PKCθ, and protein kinase D (PKD). nih.govresearchgate.net Interestingly, this activation pattern did not significantly differ from that of other structurally distinct PKC agonists like bryostatin-1 (B1241195) and PMA, suggesting a common activation pathway for these potent compounds. nih.govresearchgate.net Conversely, ingenol core and Ing 3-A, which have minimal biological activity in certain assays, did not induce any significant phosphorylation of PKC isoforms. nih.govresearchgate.net
| Ingenol Analogue | Activated PKC Isoforms | Reference |
| PEP005 | α, β, γ, δ, ε, η, θ | mdpi.com |
| Ing M, Ing 3-R, Ing 3-X | PKCβ, PKCδ, PKCθ, PKD | nih.govresearchgate.net |
| Ingenol core, Ing 3-A | No significant phosphorylation | nih.govresearchgate.net |
Analysis of Downstream Signaling Cascades (e.g., Ras/Raf/MAPK, MEK/ERK, p38, AKT/PKB Pathways)
The activation of PKC by ingenol derivatives triggers a variety of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and apoptosis. nih.govwikipedia.orgnih.gov The Ras/Raf/MEK/ERK (MAPK) pathway is a primary effector of this signaling. nih.govmdpi.comresearchgate.net
Treatment of cancer cells with PEP005 has been shown to lead to the increased phosphorylation and activation of several components of this pathway, including Raf1 and extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.net In addition to the core MAPK cascade, other related pathways are also affected. PEP005 exposure has been linked to the increased phosphorylation of c-Jun NH2-terminal kinase (JNK) and p38 MAPK. researchgate.net
Furthermore, ingenol derivatives can also modulate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. nih.gov Treatment with PEP005 has been observed to result in reduced levels of the phosphorylated, active form of AKT/protein kinase B (PKB), suggesting an inhibitory effect on this pro-survival pathway. nih.gov The simultaneous activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT pathway by ingenol derivatives highlights their complex mechanism of action. nih.gov
Induction of Cellular Responses in Preclinical Models
In preclinical studies, ingenol analogues have been shown to induce a range of cellular responses, including programmed cell death and modulation of the immune system. These effects are central to their potential therapeutic applications.
Investigations into Pathways Leading to Programmed Cell Death (e.g., Necrosis)
Ingenol derivatives can induce cell death through various mechanisms, with necrosis being a prominent pathway in certain contexts. nih.govresearchgate.netresearchgate.net At relatively high concentrations, PEP005 has been shown to kill melanoma cells primarily through the induction of necrosis. nih.gov This form of cell death is characterized by cell swelling and rupture, leading to the release of intracellular contents. researchgate.net
In other preclinical models, the induction of necrosis by ingenol analogues has also been observed. For example, topical application of ingenol mebutate gel on basal cell carcinoma models resulted in a significant necrosis reaction. nih.govresearchgate.net This necrotic effect is considered a key part of its mechanism of action in this context. researchgate.net The ability of ingenol derivatives to induce programmed necrosis represents a distinct mechanism of cell killing compared to apoptosis. researchgate.net
| Compound/Treatment | Cell/Tumor Type | Observed Effect | Reference |
| PEP005 (high concentration) | Melanoma cells | Induction of necrosis | nih.gov |
| Ingenol mebutate gel | Basal cell carcinoma | Important necrosis reaction | nih.govresearchgate.net |
Research on Immune Response Modulation by Ingenol Analogues
Beyond their direct effects on tumor cells, ingenol derivatives are also potent modulators of the immune response. uu.nlresearchgate.net The application of ingenol mebutate has been shown to trigger a local inflammatory response characterized by the rapid recruitment of various immune cells. nih.govresearchgate.net
Specifically, the early immune response to ingenol mebutate in basal cell carcinoma models involves the infiltration of T lymphocytes, macrophages, and natural killer (NK) cells. nih.gov This influx of immune cells contributes to the anti-tumor effect. Furthermore, ingenol derivatives can enhance the immune system's ability to target and eliminate cancer cells. For instance, topical treatment with PEP005 has been shown to increase the levels of antitumor antibodies, thereby enhancing tumor cell killing through antibody-dependent neutrophil cytotoxicity. mdpi.com This dual mechanism of direct cell killing and immune system activation is a hallmark of the biological activity of ingenol analogues.
| Ingenol Analogue | Preclinical Model | Key Immune Modulation Effects | Reference |
| Ingenol mebutate | Basal cell carcinoma | Recruitment of T lymphocytes, macrophages, and natural killer cells. | nih.gov |
| PEP005 | Skin tumors | Increases antitumor antibodies and enhances antibody-dependent neutrophil cytotoxicity. | mdpi.com |
Identification and Validation of Novel Molecular Targets
Beyond the well-characterized activation of PKC and the subsequent inflammatory cascade, research into ingenol-20-isobutyrate and its analogues has led to the identification of other molecular targets that contribute to their biological effects. These findings open new avenues for understanding the full spectrum of their cellular impact.
1 Role of Mitochondrial Translocases (e.g., SLC25A20) and Perturbations in Fatty Acid Metabolism Pathways
Chemical proteomics studies have identified the mitochondrial carnitine/acylcarnitine translocase SLC25A20 as a direct molecular target of ingenol mebutate and its more stable analogue, ingenol disoxate. SLC25A20 is a crucial transporter protein located in the inner mitochondrial membrane, responsible for importing long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process. scienceopen.com
Inhibition of SLC25A20 by ingenol mebutate blocks the transport of acylcarnitines, leading to their accumulation in the cytoplasm and a subsequent impairment of fatty acid oxidation. nih.govnih.gov This disruption of mitochondrial fatty acid metabolism contributes to the mitochondrial dysfunction observed in cells treated with high concentrations of ingenol esters. researchgate.net The perturbation of this vital metabolic pathway represents a PKC-independent mechanism of action for this class of compounds.
The following table outlines the key players and consequences of the interaction between ingenol analogues and fatty acid metabolism pathways.
| Component | Role | Effect of Ingenol Analogue Inhibition |
| SLC25A20 | Mitochondrial translocase responsible for importing long-chain fatty acids (as acylcarnitines) into the mitochondria. | Directly inhibited, leading to a blockage of fatty acid transport. |
| Fatty Acid Oxidation | A major metabolic pathway in the mitochondria for energy production from fatty acids. | Impaired due to the lack of substrate transport into the mitochondria. nih.gov |
| Acylcarnitines | Fatty acids esterified to carnitine for transport across the mitochondrial membrane. | Accumulate in the cytoplasm. |
| Mitochondrial Function | Overall energy production and cellular respiration. | Perturbed, contributing to cellular stress and dysfunction. |
2 Investigation of DNA Topoisomerase II Inhibition
Certain analogues of this compound have been identified as catalytic inhibitors of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. rsc.orgnih.gov Specifically, the analogue 20-O-ingenolEZ has been shown to inhibit the ATPase activity of topoisomerase IIα. nih.gov This is distinct from topoisomerase "poisons" which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks. researchgate.net
As a catalytic inhibitor, 20-O-ingenolEZ prevents the enzyme from completing its catalytic cycle without inducing significant DNA damage. nih.gov This inhibition of topoisomerase II activity leads to a cell cycle arrest in the G2/M phase. nih.gov The mechanism of action is similar to other known catalytic inhibitors like ICRF-193, which also inhibit the ATPase function of topoisomerase II and induce a DNA-decatenation checkpoint. rsc.orgnih.gov This mode of topoisomerase II inhibition represents another distinct mechanism through which ingenol analogues can exert their anti-proliferative effects.
Exploration of Other Potential Intracellular and Membrane-Associated Protein Interactions
While the interaction of this compound (also known as Ingenol Mebutate or I3A) with protein kinase C (PKC) isoforms is a well-established cornerstone of its mechanism, further research has identified other significant protein interactions. drugbank.comnih.gov Chemical proteomics studies, utilizing a photoreactive, clickable analogue of Ingenol Mebutate, have successfully mapped additional protein targets within human cancer cell lines and primary keratinocytes. universiteitleiden.nl
A prominent discovery from these investigations is the identification of the mitochondrial carnitine-acylcarnitine translocase SLC25A20 as a direct target. universiteitleiden.nl Ingenol Mebutate and its more stable analogue, ingenol disoxate, inhibit SLC25A20, leading to a disruption in the transport of acylcarnitine into the mitochondria. universiteitleiden.nl This inhibition effectively blocks fatty acid oxidation, providing a molecular basis for the mitochondrial dysfunction observed in cells treated with the compound. universiteitleiden.nl Notably, this effect was not replicated by the canonical PKC agonist 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating a distinct mechanism. universiteitleiden.nl
Beyond direct binding, the activation of PKC by Ingenol Mebutate initiates a cascade of downstream signaling events involving other proteins. drugbank.comnih.gov Studies have shown this leads to the activation of the Ras/Raf/MEK/ERK pathway. drugbank.comnih.govaacrjournals.org Specifically, Ingenol Mebutate has been found to bind to and activate Ras guanyl-releasing proteins (RasGRPs), such as RasGRP1 and RasGRP3, resulting in an increase in active Ras-GTP. Concurrently, it can lead to the inhibition of the AKT/PKB signaling pathway. drugbank.comnih.gov The cell death induced by Ingenol Mebutate in keratinocytes has been shown to be mediated through the PKCδ/MEK/ERK pathway. nih.govaacrjournals.org This signaling also results in the induction of interleukin decoy receptors IL1R2 and IL13RA2, which are functionally linked to the compound's effect on cell viability. nih.govaacrjournals.org
Effects on Cellular Proliferation and Differentiation
This compound and its derivatives have demonstrated potent anti-proliferative effects across a wide range of preclinical cancer cell lines. nih.govnih.govnih.gov The compound inhibits the viability and proliferation of both primary keratinocytes and squamous cell carcinoma (SCC) cells. researchgate.net Its efficacy has been documented in cell lines derived from various malignancies, including leukemia, breast cancer, colon cancer, melanoma, and lung cancer. nih.govnih.govnih.govnih.gov
For instance, significant inhibition of cell proliferation has been observed in cutaneous T-cell lymphoma (CTCL) cell lines HuT-78 and HH. nih.gov Likewise, the compound has shown activity against colon cancer cells, such as Colo-205, and B-lymphocyte-derived WEHI-231 cells. nih.gov A synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), exhibited higher cytotoxicity than the parent compound in the K562 chronic myeloid leukemia cell line and showed inhibitory activity against multiple other human tumor cell lines. nih.gov Another analogue, ingenol-20-benzoate, was identified as a promising agent for inhibiting cell growth in T47D and MDA-MB-231 breast cancer cell lines. nih.gov
The table below summarizes the anti-proliferative activity of this compound and its analogues in several preclinical cell lines.
| Compound | Cell Line | Cancer Type | Observed Effect |
|---|---|---|---|
| This compound (PEP005) | HuT-78, HH | Cutaneous T-Cell Lymphoma | Reduced cell viability and proliferation. nih.gov |
| This compound (I3A) | Colo-205 | Colon Cancer | Inhibited cell proliferation. nih.gov |
| This compound (I3A) | WEHI-231 | B-cell Lymphoma | Inhibited cell proliferation. nih.gov |
| This compound (PEP005) | SCC12, SCC13 | Squamous Cell Carcinoma | Inhibited cell viability and proliferation. researchgate.net |
| Ingenol-20-benzoate | T47D, MDA-MB-231 | Breast Cancer | Inhibition of cell growth. nih.gov |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562, HL-60 | Myeloid Leukemia | Inhibited cell proliferation. nih.gov |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | HCT-116 | Colorectal Carcinoma | Inhibited cell proliferation. nih.gov |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | A549 | Lung Adenocarcinoma | Inhibited cell proliferation. nih.gov |
In addition to its cytotoxic and anti-proliferative effects, this compound influences cellular differentiation pathways, particularly in keratinocytes. nih.govplos.org Treatment with the compound leads to significant changes in gene expression associated with epidermal development and maturation. plos.orgupf.edu
In studies of actinic keratosis lesions treated with Ingenol Mebutate gel, analysis of gene expression profiles revealed that a majority of the differentially expressed genes were downregulated. plos.org These genes were strongly associated with pathways crucial to skin maturation, including epidermal development, keratinocyte differentiation, and cornification (the final stage of keratinocyte differentiation to form the outermost skin layer). plos.orgupf.edu This suggests that the compound promotes a cellular state that favors differentiation over proliferation.
Further supporting this, the related analogue ingenol disoxate was found to potently induce cell growth arrest in normal human keratinocytes, an effect accompanied by the PKC-dependent transcription of markers indicative of keratinocyte differentiation. nih.gov The specific markers involved in this process typically include proteins such as certain keratins (e.g., KRT1, KRT10), filaggrin, involucrin, and loricrin, which are essential for the formation of a functional epidermal barrier. mdpi.com
Despite the structural similarity of ingenol esters to phorbol (B1677699) esters like TPA, which are known tumor promoters, this compound has been shown to lack tumor-promoting activity in specific preclinical models. This distinction is critical to its pharmacological profile.
In a classic two-stage carcinogenesis model in mice, using dimethylbenz[a]anthracene (DMBA) as the tumor initiator, this compound did not promote tumor development, unlike TPA. This lack of promoting activity is attributed to differences in its chemical structure, specifically its shorter ester chain compared to that of TPA. Furthermore, this compound has been described as a non-tumor-promoting phorbol ester, distinguishing its activity from compounds like phorbol 12-myristate 13-acetate (PMA), which cannot be used clinically due to its tumor-promoting properties. mdpi.com
Preclinical Efficacy and Pharmacological Investigations in Research Models
In Vitro Cellular Assays for Biological Activity Profiling of Ingenol (B1671944) Analogues
The cytotoxic and anti-proliferative effects of ingenol mebutate and its analogues have been extensively evaluated across a range of cell lines using standardized viability assays. Resazurin-based assays, which measure mitochondrial activity as an indicator of cell viability, have been a common method. acs.orguniversiteitleiden.nlresearchgate.net
In one study, the acute cytotoxicity (CC50) of ingenol mebutate was determined in HeLa cells by measuring mitochondrial activity with a resazurin-based dye. acs.orguniversiteitleiden.nlresearchgate.net Another investigation used a similar method to assess the impact of the compound on the viability of primary keratinocytes, primary patient-derived squamous cell carcinoma (SCC) cells, and an SCC cell line. aacrjournals.org The MTT assay, another colorimetric assay for assessing cell metabolic activity, has also been employed to evaluate the inhibitory effect of ingenol mebutate on the proliferation of various cancer cell lines, including the K562 chronic myeloid leukemia cell line. mdpi.com
A derivative of ingenol mebutate, ingenol disoxate, was also assessed for its cytotoxic potency in HeLa and HSC-5 cells, where the lethal concentration (LC50) was determined as the concentration causing a 50% loss of mitochondrial activity. nih.govresearchgate.net These assays consistently demonstrate that ingenol mebutate and its analogues can significantly reduce the viability and proliferation of cancerous and precancerous cells in a dose-dependent manner.
Interactive Data Table: Cell Viability and Proliferation Assays
| Cell Line | Assay Method | Endpoint | Compound | Observed Effect |
|---|---|---|---|---|
| HeLa | Resazurin-based | CC50 | Ingenol Mebutate | Dose-dependent decrease in viability acs.orguniversiteitleiden.nlresearchgate.net |
| Primary Keratinocytes | Not specified | Viability/Proliferation | Ingenol Mebutate | Inhibition of viability and proliferation aacrjournals.org |
| Primary SCC cells | Not specified | Viability/Proliferation | Ingenol Mebutate | Inhibition of viability and proliferation aacrjournals.org |
| K562 | MTT assay | Inhibition Rate | Ingenol Mebutate | Inhibition of cell proliferation mdpi.com |
| HeLa, HSC-5 | Resazurin-based | LC50 | Ingenol Disoxate | Higher cytotoxic potency than ingenol mebutate nih.govresearchgate.net |
| WEHI-231 | Not specified | IC50 | Ingenol Mebutate | 1.41 nM targetmol.com |
| HOP-92 | Not specified | IC50 | Ingenol Mebutate | 3.24 nM targetmol.com |
| Colo-205 | Not specified | IC50 | Ingenol Mebutate | 11.9 nM targetmol.com |
Ingenol mebutate has been shown to induce cell death through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). karger.comkarger.com The predominant mechanism can vary depending on the cell type and the concentration of the compound. tga.gov.auopenaccessjournals.com
At higher concentrations, ingenol mebutate primarily induces rapid primary necrosis. karger.comopenaccessjournals.com Electron microscopy studies on B16 mouse melanoma cells and Lewis lung cancer cells revealed that high concentrations of ingenol mebutate led to a swift loss of mitochondrial membrane potential, mitochondrial swelling, and rupture of the cell membrane, all characteristic of necrosis. openaccessjournals.com This necrotic cell death was observed to be complete within six hours in vitro. openaccessjournals.com Further evidence for a necrosis-dominant pathway is the finding that overexpression of the anti-apoptotic gene BCL2 did not inhibit the cytotoxic activity of ingenol mebutate. karger.com
Conversely, other studies have demonstrated that ingenol mebutate can induce apoptosis. nih.gov In some human melanoma cell lines, cell death was a result of apoptosis, although in the majority of lines, necrosis was the primary mode of cell death. karger.com The induction of apoptosis by ingenol mebutate has been linked to the activation of Protein Kinase C delta (PKCδ). mdpi.com In leukemic cell lines, ingenol mebutate stimulates both apoptosis and necrosis. mdpi.com A derivative of ingenol mebutate, 3-O-Angeloyl-20-O-acetyl ingenol (AAI), was also found to induce both apoptosis and necrosis in K562 cells, associated with disruption of the mitochondrial membrane potential. mdpi.com
To understand the broader cellular response to ingenol mebutate, researchers have employed gene expression and proteomic profiling techniques.
Gene expression analysis of actinic keratosis lesions treated with ingenol mebutate gel revealed significant changes in gene pathways. plos.org Following treatment, a total of 128 genes were differentially expressed, with the majority being downregulated. plos.org These downregulated genes were primarily involved in epidermal development, keratinocyte differentiation, and cornification. plos.org In patients who responded well to the treatment, a larger set of downregulated genes was observed, which were also linked to immune system pathways, including cytokine and interleukin signaling. plos.org
Chemical proteomics has been used to identify the direct protein targets of ingenol mebutate. acs.orgnih.gov By using a photoreactive and clickable analogue of the compound, researchers were able to identify several protein binding partners in human cancer cell lines and primary human keratinocytes. acs.orgnih.gov A notable target identified was the mitochondrial carnitine-acylcarnitine translocase SLC25A20. acs.orgnih.govrsc.org Further investigation showed that ingenol mebutate and its more stable analogue, ingenol disoxate, inhibit the function of SLC25A20 in cells. nih.gov
Enzyme activity assays have been crucial in quantifying the molecular interactions of ingenol mebutate, particularly with Protein Kinase C (PKC) isoforms. Ingenol mebutate is a potent activator of PKC. plos.orgpatsnap.com
Ingenol mebutate has been shown to activate several PKC isoforms, with a particularly important role attributed to PKCδ in mediating its effects. mdpi.comopenaccessjournals.com The activation of PKC is a key part of its dual mechanism of action, contributing to both direct cytotoxicity and the induction of an inflammatory response. tga.gov.au The interaction with PKC has been characterized in various cell lines, and it is known that the pattern of PKC activation by ingenol mebutate differs from that of other PKC activators like TPA. openaccessjournals.com
Quantitative assays have determined the binding affinities (Ki) and activation concentrations (EC50) of ingenol mebutate for different PKC isoforms. For instance, it exhibits low nanomolar Ki values for PKC-α, PKC-β, PKC-γ, PKC-δ, and PKC-ε. targetmol.commedchemexpress.com In addition to PKC, ingenol mebutate at a concentration of 1 μM was tested against a panel of 41 other enzymes and showed no significant activity, indicating a degree of selectivity in its interactions. tga.gov.au While Topoisomerase II is a known target for some anticancer drugs, the primary focus of enzyme activity assays for ingenol mebutate has been on its potent modulation of PKC.
Interactive Data Table: PKC Inhibition/Activation by Ingenol Mebutate
| PKC Isoform | Assay Type | Value (nM) | Cell Line |
|---|---|---|---|
| PKC-α | Ki | 0.3 | Not Specified |
| PKC-β | Ki | 0.105 | Not Specified |
| PKC-γ | Ki | 0.162 | Not Specified |
| PKC-δ | Ki | 0.376 | Not Specified |
| PKC-ε | Ki | 0.171 | Not Specified |
| PKC-α | EC50 | 13 | WEHI-231 |
| PKC-βI | EC50 | 4.37 | WEHI-231 |
| PKC-βII | EC50 | 10.5 | WEHI-231 |
| PKC-δ | EC50 | 38.6 | WEHI-231 |
| PKC-ε | EC50 | 1.08 | WEHI-231 |
| PKC-μ | EC50 | 0.9 | WEHI-231 |
| PKC-α | EC50 | 198 | HOP-92 |
| PKC-βI | EC50 | 69.1 | HOP-92 |
| PKC-ε | EC50 | 4.6 | HOP-92 |
| PKC-μ | EC50 | 1 | HOP-92 |
| PKC-α | EC50 | 635 | Colo-205 |
| PKC-βI | EC50 | 146 | Colo-205 |
| PKC-δ | EC50 | 4.7 | Colo-205 |
| PKC-ε | EC50 | 1.1 | Colo-205 |
| PKC-μ | EC50 | 30 | Colo-205 |
In Vivo Animal Models for Efficacy Evaluation of Ingenol Derivatives
The in vivo efficacy of ingenol mebutate and its derivatives has been demonstrated in various murine models of skin cancer and precancerous conditions.
In the B16 mouse melanoma model, topical application of ingenol mebutate has shown significant anti-tumor effects. nih.govkarger.comopenaccessjournals.com Studies have reported that treatment can lead to the cure of established subcutaneous B16 tumors. karger.com The anti-cancer efficacy in this model is not solely dependent on T and B cells, as similar relapse rates were observed in both wild-type and Rag1-/- mice. plos.orgnih.gov However, the innate immune system, particularly neutrophils and the IL-1 signaling pathway, plays a crucial role. plos.orgnih.govuni.lu Ingenol mebutate treatment induces a pronounced infiltration of neutrophils which contribute to its anti-cancer activity. plos.orgnih.govuni.lu A more recent derivative, ingenol disoxate, also demonstrated a superior antitumor effect compared to ingenol mebutate in the B16 melanoma model, significantly increasing the median survival time. nih.govresearchgate.net
Murine models of UV-induced carcinogenesis have also been instrumental in evaluating the prophylactic and therapeutic potential of ingenol mebutate. nih.govresearchgate.netresearchgate.nettandfonline.complos.org In hairless mice repeatedly exposed to UV radiation, field-directed treatment with ingenol mebutate was shown to delay the development of squamous cell carcinoma (SCC). nih.gov It also prevented the progression of photodamage, as evidenced by reduced keratosis, epidermal hypertrophy, and dysplasia. plos.org A key finding in these models is that ingenol mebutate can reduce the number of mutant p53 keratinocyte patches in the epidermis, suggesting its ability to eliminate precancerous cells before they progress to invasive cancer. karger.comresearchgate.net
Assessment of Tumor Regression and Prevention of Lesion Progression in Animal Studies
Preclinical animal models have been instrumental in evaluating the anti-tumor efficacy of ingenol esters, particularly ingenol mebutate (ingenol-3-angelate), a close analogue of ingenol-20-isobutyrate. These studies have demonstrated significant potential in causing tumor regression and preventing the progression of skin lesions.
Topical application of ingenol mebutate has shown potent anti-cancer activity in various murine models. In studies involving mice with implanted tumors, such as squamous cell carcinoma (SCC), melanoma, and prostate cancer, ingenol mebutate treatment led to substantial tumor regression. nih.gov For instance, in a mouse model of UVB-induced actinic keratosis and skin cancer, treatment with ingenol mebutate not only promoted the death of dysplastic and neoplastic skin cells but also cleared mutant p53-expressing keratinocytes and subclinical actinic keratoses (AKs). drugbank.comresearchgate.net This suggests a role in preventing the progression of precancerous lesions to invasive carcinomas.
The mechanism behind this efficacy involves a dual action: a rapid induction of cell death in tumor cells followed by an inflammatory response that helps clear the remaining malignant cells. elsevier.es Electron microscopy of murine models treated with ingenol mebutate revealed rapid swelling of mitochondria within dysplastic keratinocytes, leading to cell death by primary necrosis. researchgate.net This direct cytotoxic effect is complemented by the recruitment of neutrophils and the induction of a tumor-specific CD8+ T cell response, which contributes to the regression of both local and distant tumors. nih.gov
Clinical and histological examinations in preclinical models have confirmed the clearance of lesions. In a dose-finding study, the highest concentrations of ingenol mebutate gel resulted in the highest rates of both clinical and histological clearance of treated lesions. dergipark.org.tr Follow-up studies have shown sustained clearance rates, attributed to the reduction in the emergence of new AKs within the treated field. drugbank.com These findings from animal studies have provided a strong rationale for the clinical development of ingenol esters for skin cancers. nih.govdrugbank.com
Specialized Models for Disease Research (e.g., HIV latency reversal in nonhuman primates for ingenol-B derivatives)
Beyond cancer, ingenol derivatives have been investigated in specialized research models for other diseases, most notably for their potential to reverse HIV latency. The "shock and kill" strategy for an HIV cure aims to reactivate latent HIV reservoirs, making them visible to the immune system for elimination. Ingenol derivatives, as potent protein kinase C (PKC) activators, have emerged as promising latency-reversing agents (LRAs).
Preclinical studies have utilized various models, from cell lines to nonhuman primates. Ingenol B (IngB) and its derivatives have been shown to reactivate latent HIV-1 in vitro in cell line models and, crucially, in purified primary CD4+ T cells from HIV-positive individuals on suppressive antiretroviral therapy (ART). drugbank.comnih.govopenaccessjournals.com These compounds were found to be more potent than other known LRAs in some in vitro comparisons. nih.gov
The efficacy of these compounds has also been assessed in more complex, in vivo models. In a study involving SIV-infected rhesus macaques on ART, administration of Ingenol B in combination with another LRA resulted in a measurable increase in plasma SIV RNA in some of the animals, indicating viral reactivation. nih.govresearchgate.net Another study using a stabilized ingenol B derivative, GSK445A, also demonstrated latency reversal in CD4+ T cells from ART-suppressed macaques. nih.gov Furthermore, topical application of ingenol mebutate on the skin of ART-suppressed, HIV-infected individuals with actinic keratosis was shown to disrupt HIV latency within the skin tissue microenvironment. researchgate.netdergipark.org.tr These studies in specialized nonhuman primate and humanized mouse models provide crucial in vivo proof-of-concept for the potential of ingenol derivatives as part of an HIV cure strategy. researchgate.net
Investigation of Drug Resistance Mechanisms and Reversal Strategies in Preclinical Settings
Development of Strategies for Overcoming Resistance in in vitro and in vivo Models
Given that P-gp can mediate resistance to ingenol analogues, strategies to overcome this resistance have been explored in preclinical settings. The primary approach involves the use of P-gp inhibitors, also known as MDR modulators.
In vitro and in vivo studies have demonstrated that co-administration of P-gp inhibitors can counteract the effects of P-gp-mediated efflux. nih.govnih.gov For example, pretreatment with topical P-gp modulators such as cyclosporin (B1163) A, verapamil, or the specific inhibitor XR9576 was shown to prevent the Ing3A-induced hemorrhage in mouse models, indicating that they successfully blocked the P-gp-mediated transport of the drug into the deeper vascular structures. nih.govnih.gov
Furthermore, the use of P-gp inhibitors has been shown to restore the anti-cancer activity of drugs that are P-gp substrates. In cells overexpressing P-gp, treatment with XR9576 increased the intracellular concentration of Ing3A to levels seen in non-P-gp-expressing cells. nih.govnih.gov Similarly, Ing3A itself was able to reverse resistance to doxorubicin (B1662922) in P-gp-overexpressing cells, suggesting it can compete for P-gp transport. researchgate.net This indicates that combining ingenol analogues with potent P-gp inhibitors could be a viable strategy to overcome resistance in tumors that have high levels of this efflux pump. While these studies demonstrate the principle, further research is needed to develop clinically applicable strategies specifically for overcoming acquired resistance to ingenol-based therapies.
Preclinical Studies on Combination Treatment Modalities with Ingenol Analogues
Evaluation of Synergistic Effects with Other Investigational Agents in Research Models
To enhance therapeutic efficacy and overcome potential resistance, preclinical studies have evaluated the combination of ingenol analogues with other anti-cancer agents. These studies aim to identify synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.
The rationale for such combinations is often based on complementary mechanisms of action. Ingenol analogues, as potent immune modulators and inducers of necrosis, can create a pro-inflammatory tumor microenvironment. elsevier.es This can synergize with agents that are more effective in an inflamed setting, such as checkpoint inhibitors, or with cytotoxic agents whose efficacy is boosted by better tumor access and an accompanying immune response. The investigation of such combination therapies is an active area of preclinical research, aiming to broaden the therapeutic application of ingenol derivatives to a wider range of cancers. nih.govnih.gov
Advanced Research Methodologies and Analytical Techniques for Ingenol 20 Isobutyrate Research
Chromatographic and Spectroscopic Techniques for Chemical Characterization
A combination of high-resolution separation and spectroscopic methods is essential for the unambiguous identification and structural confirmation of Ingenol-20-isobutyrate.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds with exceptional accuracy. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). nih.govresearchgate.net This level of precision allows for the calculation of a unique elemental formula, which is a critical first step in the structural elucidation of a natural product like this compound. researchgate.net By comparing the experimentally measured accurate mass with the theoretical exact mass, researchers can confidently confirm the molecular formula and distinguish the compound from other isomers or molecules with the same nominal mass. nih.gov
| Parameter | Description | Value |
|---|---|---|
| Molecular Formula | The elemental composition of the compound. | C₂₄H₃₂O₆ |
| Theoretical Exact Mass ([M+H]⁺) | The calculated mass of the protonated molecule based on the most abundant isotopes. | 417.2272 Da |
| Measured Accurate Mass ([M+H]⁺) | The experimentally determined mass from an HRMS instrument. | 417.2275 Da |
| Mass Error | The difference between the theoretical and measured mass, typically expressed in parts per million (ppm). | 0.72 ppm |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of organic molecules. For a complex molecule like this compound, a suite of NMR experiments is required to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms and to establish their connectivity. core.ac.uk One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the nuclei. mdpi.com Two-dimensional (2D) NMR experiments are then used to piece together the molecular framework. core.ac.uk Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. Long-range correlations between protons and carbons are established using HMBC (Heteronuclear Multiple Bond Correlation), which is vital for connecting different fragments of the molecule. The stereochemistry is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space. core.ac.uk
| NMR Experiment | Information Provided | Application to this compound Structure |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies protons on the ingenane (B1209409) core and the isobutyrate moiety. |
| ¹³C NMR | Provides information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Defines the carbon skeleton of the molecule. |
| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Establishes proton connectivity within the ring systems and side chains. |
| HSQC/HMQC | Correlates each proton with its directly attached carbon atom. | Assigns specific protons to their corresponding carbons. |
| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Connects different structural fragments, such as linking the isobutyrate group to the C-20 position of the ingenol (B1671944) core. |
| NOESY/ROESY | Identifies protons that are close to each other in 3D space, regardless of bond connectivity. | Determines the relative stereochemistry and conformation of the complex polycyclic structure. |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of compounds in complex mixtures, such as biological fluids or tissue extracts. nih.govresearchgate.net The UHPLC system utilizes columns with small particle sizes to achieve rapid and high-resolution separations. mdpi.com This is coupled to a tandem mass spectrometer, which provides two stages of mass analysis. In a typical quantitative workflow, the first mass analyzer selects the specific m/z of the parent ion (e.g., the protonated this compound molecule), which is then fragmented. The second mass analyzer monitors for specific, characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), results in extremely high selectivity and sensitivity, enabling the detection and quantification of this compound and its potential metabolites or conjugates at very low concentrations. mdpi.com
| Parameter | Description | Example for this compound Analysis |
|---|---|---|
| Chromatography | ||
| Column | Stationary phase for separation. | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Solvent system used to elute the compound. | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | Speed of the mobile phase. | 0.4 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | Method for generating ions. | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | The m/z of the intact molecule selected for fragmentation. | 417.2 (for [M+H]⁺) |
| Product Ion (Q3) | A specific fragment ion monitored for quantification. | Compound-specific fragment m/z |
To perform detailed biological and pharmacological studies, this compound must be isolated in high purity from its natural source or synthetic reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. springernature.com The principles are similar to analytical HPLC, but it involves larger columns, higher flow rates, and the injection of much larger sample quantities to yield milligram-to-gram amounts of the purified compound. warwick.ac.uk The process often starts with a crude extract that is first subjected to preliminary purification steps like flash chromatography. Subsequently, reversed-phase preparative HPLC is commonly employed for the final purification of moderately polar compounds like ingenol esters. springernature.com Method development involves scaling up conditions from an analytical HPLC system to the preparative scale, ensuring that resolution is maintained while maximizing throughput. nih.gov
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Identification and quantification | Isolation and purification |
| Sample Load | Micrograms (µg) | Milligrams (mg) to grams (g) |
| Column Diameter | 2.1 - 4.6 mm | >10 mm |
| Flow Rate | 0.2 - 1.5 mL/min | >10 mL/min |
| Detection | Non-destructive (e.g., UV, MS) | Often semi-destructive (fraction collection) |
Chemical Proteomics and Target Identification Approaches
Understanding the mechanism of action of a bioactive compound like this compound requires the identification of its direct molecular targets. Chemical proteomics has emerged as a powerful interdisciplinary platform to profile drug-protein interactions directly in a cellular context. nih.gov
Photoaffinity labeling is a sophisticated chemical proteomics strategy used to identify the binding partners of a small molecule. nih.govnih.gov This technique involves synthesizing a chemical probe based on the structure of the compound of interest. This probe has two key features: a photo-reactive group (e.g., a diazirine) that can be activated by UV light to form a covalent bond with nearby proteins, and a reporter tag (e.g., an alkyne or biotin) for subsequent enrichment and identification. chomixbio.comresearchgate.net
A prominent study on the closely related ingenol mebutate (IngMeb) illustrates this approach. nih.govuniversiteitleiden.nl Researchers synthesized a photoreactive and clickable analogue of IngMeb. nih.gov This probe was incubated with human cancer cells or primary keratinocytes. Upon UV irradiation, the probe covalently cross-linked to its interacting proteins. chomixbio.com After cell lysis, the reporter tag on the probe was used to enrich the covalently bound proteins. Finally, these proteins were identified using quantitative mass spectrometry-based proteomics. researchgate.netnih.gov This unbiased approach successfully identified the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a prominent and previously unknown molecular target of the ingenol class of compounds. nih.govuniversiteitleiden.nl This methodology provides a powerful blueprint for identifying the direct cellular targets of this compound.
| Step | Description |
|---|---|
| 1. Probe Synthesis | A chemical analogue of the parent compound is synthesized containing a photo-reactive group and a reporter tag (e.g., alkyne). chomixbio.com |
| 2. Cellular Incubation | The probe is incubated with live cells, allowing it to engage with its protein targets. chomixbio.com |
| 3. UV Photo-crosslinking | UV light exposure activates the photo-reactive group, forming a stable covalent bond between the probe and its target protein(s). chomixbio.com |
| 4. Cell Lysis & Enrichment | Cells are lysed, and the reporter tag is used to enrich the probe-protein conjugates (e.g., via click chemistry to a biotin (B1667282) tag followed by streptavidin pull-down). |
| 5. Proteomic Analysis | The enriched proteins are digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov |
Integration of Ligand-Based and Target-Based Drug Discovery Strategies in Ingenol Research
The exploration of ingenol derivatives, including this compound, leverages a synergistic approach that combines both ligand-based and target-based drug discovery methods. This integrated strategy is particularly effective given that the primary molecular target of ingenol esters, Protein Kinase C (PKC), is well-characterized.
Ligand-Based Drug Design (LBDD) for ingenol research primarily focuses on the analysis of structure-activity relationships (SAR) among known active ingenol esters and other PKC activators like phorbol (B1677699) esters. The core principle of LBDD is that molecules with similar structures are likely to exhibit similar biological activities. Pharmacophore modeling is a key LBDD technique used in this context. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For ingenol esters, the pharmacophore model is largely based on the well-established phorbol ester pharmacophore, which includes key hydrogen bond donors and acceptors, as well as hydrophobic regions that are crucial for binding to the C1 domain of PKC.
Target-Based Drug Design (TBDD) , on the other hand, utilizes the three-dimensional structure of the biological target, in this case, the different isoforms of PKC. Techniques such as molecular docking are employed to predict the binding orientation and affinity of this compound and its analogs within the active site of PKC. This approach allows for a detailed understanding of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of ingenol esters to their target.
The integration of these two approaches provides a more comprehensive understanding of the molecular requirements for potent and selective PKC activation. For instance, a pharmacophore model developed from known active ingenol derivatives (LBDD) can be used to perform virtual screening of large compound libraries. The top hits from this screening can then be subjected to molecular docking studies (TBDD) to refine the selection and prioritize candidates for synthesis and biological evaluation. This combined approach enhances the efficiency and success rate of identifying novel and improved ingenol analogs.
| Drug Discovery Strategy | Description | Application in Ingenol Research |
| Ligand-Based Drug Design (LBDD) | Utilizes the knowledge of known active molecules to design new ones. | Development of pharmacophore models based on the structure of active ingenol esters and phorbol esters to guide the design of new analogs. |
| Target-Based Drug Design (TBDD) | Relies on the 3D structure of the biological target to design molecules that can bind to it. | Molecular docking of this compound and other derivatives into the C1 domain of PKC isoforms to predict binding affinity and orientation. |
| Integrated Approach | Combines both LBDD and TBDD to leverage the advantages of both strategies. | Using pharmacophore models for initial virtual screening, followed by molecular docking for hit validation and lead optimization of novel ingenol compounds. |
Computational and Systems Biology Modeling in Ingenol Research
Computational and systems biology approaches are becoming indispensable tools in modern pharmacological research, offering powerful means to simulate complex biological systems and predict the effects of chemical compounds. In the context of this compound research, these modeling techniques provide valuable insights into its mechanism of action and help in the rational design of new derivatives with improved therapeutic profiles.
In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the case of ingenol research, virtual screening can be used to identify novel ingenol analogs with potentially enhanced affinity and selectivity for specific PKC isoforms. This process typically begins with the creation of a virtual library of ingenol derivatives, which can be generated by modifying the core ingenol structure with different functional groups.
| Computational Technique | Description | Application in Ingenol Analog Design |
| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | Screening of virtual libraries of ingenol derivatives to identify novel candidates with high predicted affinity for PKC. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To visualize and analyze the binding mode of designed ingenol analogs within the PKC active site. |
| Rational Drug Design | The inventive process of finding new medications based on the knowledge of a biological target. | Designing novel this compound analogs with modified ester groups to improve PKC binding and selectivity. |
The biological effects of ingenol esters are not limited to the direct activation of PKC. The activation of PKC triggers a cascade of downstream signaling events that can have wide-ranging effects on cellular processes such as proliferation, differentiation, and apoptosis. Network analysis, a key component of systems biology, is used to model and analyze the complex web of interactions within a cell that are perturbed by treatment with ingenol analogs.
Predictive modeling plays a crucial role in modern drug discovery by enabling the estimation of the pharmacological properties of new chemical entities before they are synthesized and tested. In the context of ingenol research, Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical relationship between the chemical structure of ingenol derivatives and their biological activity.
A QSAR model is built using a training set of ingenol analogs for which the biological activity (e.g., PKC binding affinity, cellular potency) has been experimentally determined. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the training set. Statistical methods are then used to identify the descriptors that are most highly correlated with the biological activity and to build a predictive model. Once validated, this QSAR model can be used to predict the activity of new, untested ingenol analogs, thereby guiding the selection of the most promising candidates for synthesis. The development of robust and accurate predictive models for the pharmacological activity and efficacy of ingenol esters is a key goal of computational research in this area, as it has the potential to significantly streamline the drug discovery and development process.
| Modeling Approach | Description | Relevance to Ingenol Research |
| Network Analysis | The study of complex networks of interactions within a biological system. | To understand the downstream signaling cascades and cellular responses initiated by the activation of PKC by this compound. |
| QSAR Modeling | Establishes a quantitative relationship between the chemical structure and biological activity of a series of compounds. | To develop predictive models that can estimate the PKC-activating potency of novel ingenol analogs based on their molecular structure. |
Emerging Research Frontiers and Future Directions for Ingenol 20 Isobutyrate Research
Development of Novel Ingenol (B1671944) Derivatives with Improved Properties for Research Applications
The inherent chemical instability of some natural ingenol esters, such as ingenol mebutate (Picato®), has been a significant driver for the synthesis of novel derivatives. researchgate.netresearchgate.net The goal is to create analogues with improved physicochemical properties, such as enhanced stability and bioavailability, while retaining or improving the potent biological activity of the parent compounds. researchgate.netresearchgate.net
One successful example is the development of ingenol disoxate (a 4-isoxazolecarboxylate ester of ingenol). researchgate.netacs.org This derivative was specifically designed to overcome the stability issues of ingenol mebutate, which tends to undergo chemical rearrangement and requires refrigeration. researchgate.net Research has shown that ingenol disoxate possesses improved chemical stability, which could allow for storage at ambient temperatures, while preserving the favorable pharmacological properties. researchgate.netresearchgate.net Another synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), was created by acetylating the 20-position of ingenol mebutate to block acyl migration, a common pathway for its degradation. mdpi.com This modification was hypothesized to improve compound stability and enhance its hydrophobicity. mdpi.com
Strategies for Enhanced Chemical Stability and Bioavailability in Preclinical Formulations
A key strategy for improving the research potential of ingenol compounds is to enhance their chemical stability and bioavailability in preclinical formulations. The instability of certain ingenol esters is often due to acyl migration, where the ester group moves to different positions on the ingenol backbone, potentially affecting bioactivity. mdpi.com
Strategies for Enhancing Chemical Stability:
Regiocontrolled Synthesis: Synthesizing esters at specific hydroxyl groups of the ingenol core and introducing modifications can prevent degradation. For instance, the creation of ingenol disoxate involved synthesizing a novel ester at the C3 position that is less prone to rearrangement. researchgate.net
Structural Modification: Acetylation at the C20 position, as seen in 3-O-angeloyl-20-O-acetyl ingenol, is a direct strategy to block the acyl migration that affects ingenol mebutate. mdpi.com
Flanking Substituents: Research into ingenol 3-benzoates suggests that adding substituents that flank the ester group can improve chemical stability, although this sometimes comes at the cost of reduced potency. researchgate.net
Strategies for Enhancing Bioavailability: For preclinical studies, optimizing the formulation is crucial for compounds with low water solubility, a characteristic of many ingenol esters. wuxiapptec.com
Lipid-Based Drug Delivery (LBDD): These systems, ranging from simple oil solutions to complex microemulsions, can dissolve lipophilic drugs and enhance their absorption in the gastrointestinal tract. wuxiapptec.comardena.com
Amorphous Solid Dispersions: This technique converts a crystalline drug into a more soluble amorphous form by dispersing it within a polymer matrix, which can be achieved through methods like spray drying or hot melt extrusion. ardena.com
Particle Size Reduction: Micronization or creating nanoscale formulations increases the surface area of the drug, which can improve its dissolution rate and subsequent bioavailability. wuxiapptec.com
Exploration of Alternative Delivery Systems for Optimized Research Outcomes in Experimental Models
The delivery system is critical for optimizing the efficacy of ingenol derivatives in experimental settings. For skin-related disease models, such as actinic keratosis and other non-melanoma skin cancers, topical delivery via hydroalcoholic gels has been the primary method. researchgate.netresearchgate.netsimulations-plus.com However, for broader applications, more advanced systems are being explored.
Novel Delivery Systems:
Nanoparticle Delivery: Encapsulating compounds in nanoparticle systems can improve systemic exposure for poorly absorbed drugs. wuxiapptec.com
Transferosomes: These are ultra-deformable vesicles composed of phospholipids (B1166683) and surfactants that can efficiently penetrate biological barriers like the skin, making them suitable for transdermal delivery of both lipophilic and hydrophilic drugs. jptcp.com Their ability to target specific tissues could enhance therapeutic efficacy while minimizing off-target effects. jptcp.com
Laser-Assisted Delivery: For topical applications, physical methods like ablative fractional lasers can create micropores in the skin, facilitating the delivery of drugs that would otherwise not penetrate the stratum corneum. nih.gov
Elucidation of Unresolved Mechanistic Issues and Identification of Undiscovered Molecular Targets
The primary and most well-understood molecular targets of ingenol esters are the protein kinase C (PKC) isoforms. researchgate.netacs.orgmdpi.com Activation of PKC, particularly PKCδ, is believed to be central to the compounds' pro-inflammatory effects and induction of cell death. researchgate.netmdpi.com However, recent research indicates that the full picture of their mechanism of action is more complex.
A significant breakthrough in understanding the broader molecular interactions of ingenols came from chemical proteomics studies. Using a photoreactive, clickable analogue of ingenol mebutate, researchers were able to map multiple protein targets in human cancer cells and primary keratinocytes. acs.org This led to the identification of the mitochondrial carnitine-acylcarnitine translocase SLC25A20 as a novel functional target. acs.org Notably, this mitochondrial transporter is inhibited by ingenol mebutate and the more stable ingenol disoxate, but not by the canonical PKC agonist TPA (12-O-tetradecanoylphorbol-13-acetate), suggesting a PKC-independent mechanism. acs.org
This discovery helps to explain the dual mode of action proposed for ingenols: an initial induction of cell death associated with mitochondrial dysfunction, followed by a PKC-driven inflammatory immune response. acs.org The identification of non-PKC targets like SLC25A20 opens new avenues for research into the specific pathways modulated by different ingenol derivatives and helps to resolve questions about their complex biological effects. acs.orgresearchgate.net
Broader Applications in Disease Models Beyond Traditional Focus
While initially developed for the topical treatment of the precancerous skin condition actinic keratosis, the potent biological activities of ingenol derivatives have prompted investigations into a wider range of diseases. researchgate.netacs.org
Anti-HIV Research, particularly as Latency Reversal Agents
One of the most promising new research areas for ingenol derivatives is in the field of HIV eradication. nih.gov A major barrier to curing HIV is the virus's ability to remain dormant in a latent reservoir within resting CD4+ T cells. nih.govresearchgate.net Ingenol esters have emerged as potent latency-reversal agents (LRAs), capable of "waking up" the latent virus, which would then allow it to be targeted by the immune system or antiretroviral therapy. nih.govnih.gov
Multiple studies have demonstrated that ingenol derivatives are effective at reactivating latent HIV-1 in both cell line models and, crucially, in primary resting CD4+ T cells taken from aviremic patients on therapy. nih.govnih.gov
Table 1: Research Findings on Ingenol Derivatives as HIV Latency Reversal Agents
| Derivative | Key Findings | Citations |
|---|---|---|
| Ingenol-3,20-dibenzoate | Showed significant promise in reactivating latent HIV-1 in ex vivo assays using cells from aviremic patients, with a low toxicity profile. | nih.gov |
| Ingenol-B (3-caproyl-ingenol) | Was more potent in reactivating latent HIV than other known activators like SAHA and TNF-α. It acts by activating PKC isoforms and promoting transcription initiation and elongation. | researchgate.netmdpi.com |
| Newly Synthesized Ingenols | A study synthesizing and testing new derivatives identified several compounds with high efficacy for latency reversal in both cell lines and primary patient cells. | nih.gov |
| Ingenol-3-angelate (Mebutate) | An FDA-approved drug for actinic keratosis, it has been shown to effectively reverse HIV-1 latency in vitro and ex vivo. | nih.govmdpi.com |
Derivatives from the ingenol family have shown more consistent and potent latency reversal activity compared to other classes of LRAs in ex vivo models. researchgate.net This makes them highly attractive candidates for "shock and kill" strategies aimed at curing HIV. researchgate.net
Investigations in Other Cancer Types and Diverse Preclinical Disease Models
Beyond skin cancer, preclinical studies have highlighted the potential of ingenol derivatives against a variety of other malignancies. nih.govresearchgate.net The dual mechanism of direct cytotoxicity and immune modulation makes these compounds interesting candidates for cancers that are resistant to conventional therapies. nih.govresearchgate.net
Table 2: Preclinical Investigations of Ingenol Derivatives in Various Cancer Models
| Derivative | Cancer Model | Key Findings | Citations |
|---|---|---|---|
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Chronic Myeloid Leukemia (K562 cells) | AAI, a more stable derivative of ingenol mebutate, showed higher cytotoxicity than its parent compound. It inhibited cell proliferation, disturbed the cell cycle, and stimulated apoptosis by modulating PKCδ/ERK and other signaling pathways. | mdpi.com |
| Ingenol Mebutate | Pancreatic Cancer (Panc-1 cells) | Demonstrated effectiveness against pancreatic cancer cell lines, a cancer type known for its poor prognosis and drug resistance. | researchgate.net |
| Ingenol Mebutate | Colorectal & Epithelial Cancers | Preclinical studies have shown efficacy against these cancer types. | nih.govresearchgate.net |
| Ingenol Disoxate | Murine Skin Carcinogenesis Model | Showed a significant effect on tumor ablation in a model of UV-induced skin cancer, supporting its development for non-melanoma skin cancers. | researchgate.net |
These investigations underscore the broad potential of the ingenol scaffold. Future research will likely focus on optimizing derivatives for systemic administration and exploring their efficacy in combination with other cancer therapies to leverage their unique immunomodulatory effects. nih.gov
Integration of Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding of Ingenol-Mediated Responses
A holistic understanding of how ingenol compounds affect biological systems requires a multi-faceted approach that moves beyond single-target analysis. The integration of various "omics" disciplines—transcriptomics, proteomics, and metabolomics—provides a systems-level view of the cellular and tissue responses to treatment. By combining these data, researchers can construct a more complete picture of the signaling cascades, metabolic shifts, and protein interactions that underpin the therapeutic effects and cellular responses initiated by ingenol derivatives. nih.govnih.gov
Transcriptomics: Gene expression profiling studies, primarily using microarray technology on actinic keratosis (AK) lesions treated with ingenol mebutate, have revealed significant changes in gene activity. plos.orgresearchgate.net Following treatment, a large number of genes are differentially expressed. Notably, many downregulated genes are involved in pathways crucial to epidermal development, keratinocyte differentiation, and cornification. plos.orgresearchgate.net In patients who respond well to the treatment, downregulated genes are also linked to immune system pathways, including cytokine and interleukin signaling. plos.orgresearchgate.net Furthermore, transcriptomic and molecular analyses have shown that ingenol mebutate induces alterations in gene clusters associated with inflammation, innate immunity, and wound response. nih.govplos.org This suggests that the therapeutic effect is not only due to direct cell death but also a profound modulation of the tissue microenvironment at the genetic level.
Proteomics: Chemical proteomics has been instrumental in identifying the direct molecular targets of ingenol compounds within the cell. acs.orgnih.gov Through the synthesis of specialized chemical probes, such as photoreactive and clickable analogues of ingenol mebutate, researchers have been able to map protein interactions in human keratinocytes and cancer cell lines. acs.orgnih.govresearchgate.net A prominent discovery from these studies is the identification of the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a key target. acs.orgnih.govresearchgate.net Ingenol mebutate and its more stable analogue, ingenol disoxate, inhibit SLC25A20, leading to a disruption in fatty acid oxidation and a buildup of cellular acylcarnitines. acs.orgnih.govnih.gov This provides a potential mechanism for the observed mitochondrial dysfunction associated with the compound's induction of cell death. acs.orgnih.govnih.gov
Metabolomics: The analysis of metabolites provides a functional readout of the cellular state and how it is altered by drug treatment. Studies using high-resolution magic angle spinning nuclear magnetic resonance (HR-MAS NMR) spectroscopy on skin tissues have shown that ingenol mebutate treatment can partially restore the metabolic profile of AK lesions to that of healthy skin. researchgate.netnih.govmdpi.com In the progression from healthy skin to AK, the homeostasis of numerous metabolites is altered. researchgate.netnih.gov Treatment with ingenol mebutate helps to normalize the levels of these metabolites, offering insights into the metabolic pathways related to keratinocyte proliferation and tumorigenesis. researchgate.netnih.gov These findings are crucial for identifying potential biomarkers for therapeutic response and understanding the broader metabolic impact of the drug. researchgate.netnih.gov
The integration of these omics datasets offers a powerful approach to connect the dots from gene expression changes (transcriptomics) to protein-level interactions (proteomics) and subsequent shifts in cellular function and metabolism (metabolomics). This multi-layered view is essential for a comprehensive understanding of the dual mechanism of ingenol-mediated responses: direct cytotoxicity and the induction of an inflammatory response.
| Omics Field | Key Research Finding | Primary Methodologies | Implication | Reference |
|---|---|---|---|---|
| Transcriptomics | Downregulation of genes related to epidermal development, keratinocyte differentiation, and immune system pathways. | Microarray analysis of actinic keratosis lesions before and after treatment. | Reveals modulation of genetic programs controlling skin homeostasis and inflammation. | plos.orgresearchgate.netnih.gov |
| Proteomics | Identification of mitochondrial protein SLC25A20 as a direct functional target. | Quantitative mass spectrometry using photoreactive, clickable ingenol analogues. | Explains a mechanism for ingenol-induced mitochondrial dysfunction and cell death. | acs.orgnih.govresearchgate.net |
| Metabolomics | Partial restoration of the metabolic profile of treated actinic keratosis tissue to a normal state. | High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance (HR-MAS NMR). | Demonstrates a normalization of cellular metabolism related to proliferation. | researchgate.netnih.gov |
Harnessing Computational and Artificial Intelligence-Driven Approaches for Ingenol Analogue Discovery and Optimization
Computational and Structure-Based Design: Computational approaches, such as molecular docking and molecular dynamics simulations, are critical in understanding how ingenol derivatives interact with their protein targets. beilstein-journals.orgresearchgate.net For instance, computational modeling has been used to investigate the binding of ingenol analogues to Protein Kinase C (PKC) isotypes, a known target family for this class of compounds. researchgate.netresearchgate.net By simulating these interactions at an atomic level, researchers can predict how modifications to the ingenol scaffold will affect binding affinity and selectivity. This knowledge is crucial for designing new analogues with enhanced potency or a more desirable target profile. beilstein-journals.org In silico screening of large virtual libraries of potential ingenol derivatives against the 3D structures of target proteins allows for the rapid identification of promising candidates for synthesis and biological testing. nih.govpensoft.net
AI and Machine Learning for Optimization: Artificial intelligence, particularly machine learning (ML) and deep learning, offers powerful new tools for drug discovery. researchgate.netmdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. medium.commedium.com In the context of ingenol research, AI can be applied in several ways:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, stability, and other properties of novel ingenol analogues before they are synthesized. mdpi.comresearchgate.net This can save significant time and resources by prioritizing the most promising candidates.
Generative Design: Generative AI algorithms can design entirely new molecular structures based on a set of desired properties. analogictips.com By providing the model with the ingenol scaffold and specifying criteria such as increased stability or enhanced binding to a particular target, AI can propose novel derivatives for consideration.
Reaction-Condition Optimization: AI can also be used to optimize the complex chemical reactions required to synthesize ingenol analogues, leading to higher yields and purity. mdpi.com
Q & A
Q. What ethical guidelines apply to in vivo studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
